molecular formula C18H11F3N4O4S B10990367 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide

Cat. No.: B10990367
M. Wt: 436.4 g/mol
InChI Key: KHLGLBMNNGQGBA-UHFFFAOYSA-N
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Description

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and pyridazinone intermediates, followed by their coupling with the benzothiazole derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Advanced techniques like continuous flow synthesis and automated reactors can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazinone moiety can be reduced to pyridazinols.

    Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furanones, while reduction of the pyridazinone moiety produces pyridazinols.

Scientific Research Applications

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide stands out due to its trifluoromethoxy group on the benzothiazole ring. This functional group enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H11F3N4O4S

Molecular Weight

436.4 g/mol

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide

InChI

InChI=1S/C18H11F3N4O4S/c19-18(20,21)29-10-3-4-12-14(8-10)30-17(22-12)23-15(26)9-25-16(27)6-5-11(24-25)13-2-1-7-28-13/h1-8H,9H2,(H,22,23,26)

InChI Key

KHLGLBMNNGQGBA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F

Origin of Product

United States

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